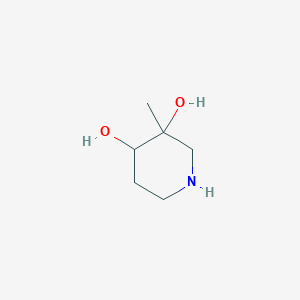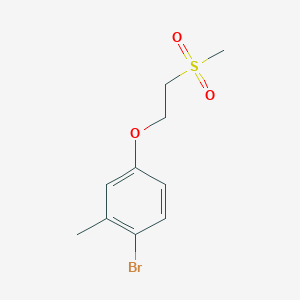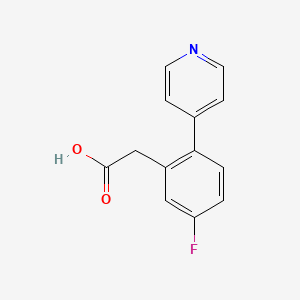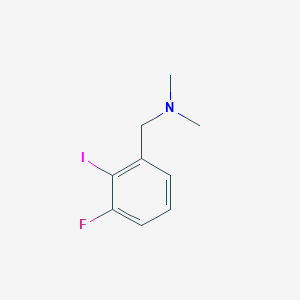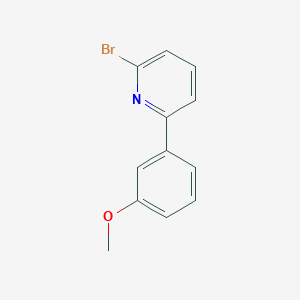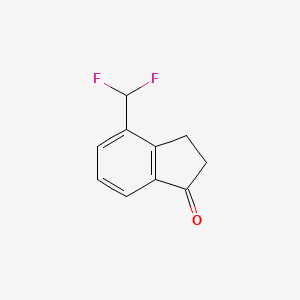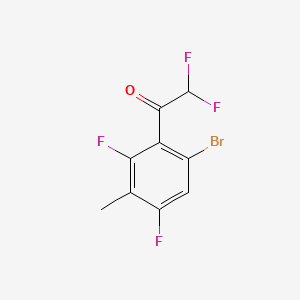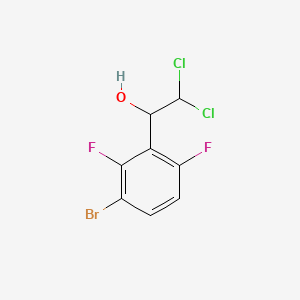
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol is a chemical compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
Preparation Methods
The synthesis of 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring followed by the introduction of dichloroethanol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and safety.
Chemical Reactions Analysis
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the ethanol group to an alkane.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol include:
1-(3-Bromo-2,6-difluorophenyl)-2-methylpropan-1-ol: Differing by the presence of a methyl group instead of dichloroethanol.
2-(3-Bromo-2,6-difluorophenyl)-1-(1,4-dioxan-2-yl)ethanone: Featuring a dioxane ring instead of the ethanol moiety. These compounds share similar structural features but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of halogen atoms and ethanol group, which imparts distinct reactivity and functionality.
Properties
Molecular Formula |
C8H5BrCl2F2O |
|---|---|
Molecular Weight |
305.93 g/mol |
IUPAC Name |
1-(3-bromo-2,6-difluorophenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-1-2-4(12)5(6(3)13)7(14)8(10)11/h1-2,7-8,14H |
InChI Key |
VJVJMQYSLNSOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(C(Cl)Cl)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
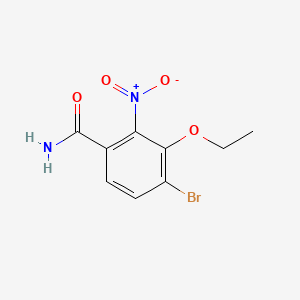
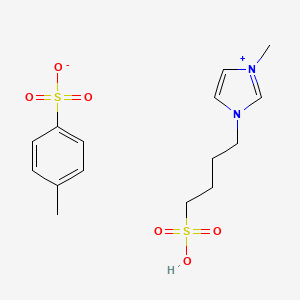
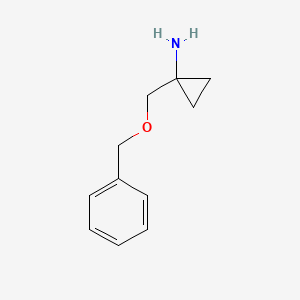
![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
